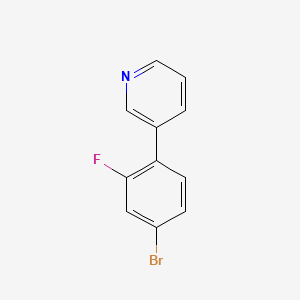

3-(4-Bromo-2-fluorophenyl)pyridine

Descripción

Propiedades

IUPAC Name |

3-(4-bromo-2-fluorophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrFN/c12-9-3-4-10(11(13)6-9)8-2-1-5-14-7-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEEPKYIVYBXCSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601295757 | |

| Record name | 3-(4-Bromo-2-fluorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601295757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187163-18-3 | |

| Record name | 3-(4-Bromo-2-fluorophenyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187163-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Bromo-2-fluorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601295757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Bromo 2 Fluorophenyl Pyridine and Analogous Structures

Strategic Approaches to Carbon-Carbon Bond Formation in Aryl-Pyridine Biaryls

The construction of the biaryl scaffold inherent to 3-(4-bromo-2-fluorophenyl)pyridine necessitates the coupling of two distinct aromatic systems. Metal-catalyzed reactions have emerged as the most powerful and versatile tools for achieving this transformation efficiently and with high selectivity.

Palladium-Catalyzed Cross-Coupling Reactions

Among the various transition metals, palladium has proven to be exceptionally effective in catalyzing the formation of C-C bonds. researchgate.netyoutube.com The Suzuki-Miyaura coupling, in particular, stands out as a widely adopted and robust method for synthesizing aryl-pyridine biaryls. libretexts.org

The Suzuki-Miyaura reaction typically involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would involve the reaction of a pyridine-3-boronic acid or its ester with 1-bromo-4-chloro-2-fluorobenzene (B27433). The general scheme for this reaction is a cornerstone of modern organic synthesis. libretexts.org The reaction conditions can be adapted for less reactive substrates, such as those containing chloro-substituents, by modifying the base and ligands used. libretexts.org

A variety of halogenated aromatics and heteroaromatics have been shown to be suitable substrates for Suzuki cross-coupling reactions with arylboronic and pyridylboronic acids under standard conditions, often without the need for protecting groups on sensitive functionalities like primary amines. acs.org This highlights the broad applicability and functional group tolerance of the Suzuki-Miyaura coupling.

The choice of ligand and palladium source is critical for the success and efficiency of the Suzuki-Miyaura coupling. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh3), have been historically significant and are widely used. libretexts.org The combination of a non-prereduced palladium on carbon (Pd/C) with a phosphine ligand has been found to be essential for the reaction of halopyridines. sumitomo-chem.co.jp

Modern advancements have led to the development of highly specialized ligands and pre-catalysts to improve reaction outcomes. For instance, the CataCXium A ligand has been identified as particularly effective in promoting Suzuki-Miyaura cross-coupling under specific anhydrous conditions. nih.gov The use of palladium precatalysts, such as those incorporating the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand, is also common. nih.gov Furthermore, recyclable palladium catalysts, including those supported on polymers (Pd@PNP), have been developed to enhance sustainability and ease of product purification. rsc.org These catalysts have demonstrated high activity for the coupling of both aryl bromides and chlorides. rsc.org

The following table summarizes various catalyst and ligand systems used in Suzuki-Miyaura coupling reactions relevant to the synthesis of aryl-pyridine structures:

| Catalyst/Precatalyst | Ligand | Substrates | Key Features |

| Pd/C | PPh3 | Halopyridines, Haloquinolines | Essential combination for reactivity. sumitomo-chem.co.jp |

| Pd(OAc)2 | PPh3 | 4-Bromo-1-fluorobenzene | Standard conditions for fundamental studies. rsc.org |

| Pd-CataCXium A-G3 | CataCXium A | Heteroaryl bromides/chlorides | Effective for challenging heteroaryl-heteroaryl couplings. nih.gov |

| PdCl2(dppf) | dppf | Aryl halides, Pyridylboronic acids | Widely used and versatile. |

| Pd@PNP | Immobilized PPh3 | Aryl bromides/chlorides | Reusable and highly active heterogeneous catalyst. rsc.org |

The presence of multiple halogen substituents on the phenyl ring, such as in 1-bromo-4-chloro-2-fluorobenzene, introduces the challenge of chemo- and regioselectivity. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > OTf > Cl. acs.orgnih.gov This inherent reactivity difference allows for selective coupling at the more reactive C-Br bond while leaving the C-Cl and C-F bonds intact.

Studies on the regioselective Suzuki-Miyaura coupling of polyhalogenated pyridines have demonstrated that the reaction can be controlled to achieve substitution at specific positions. researchgate.netbeilstein-journals.org For instance, in the coupling of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines, selective arylation can be achieved at different positions by carefully controlling the reaction conditions. researchgate.net In the case of this compound synthesis, the significantly higher reactivity of the C-Br bond compared to the C-F bond ensures that the Suzuki-Miyaura coupling occurs selectively at the bromine-substituted position.

Other Metal-Catalyzed Coupling Reactions Relevant to Aryl-Aryl Bond Formation

While palladium catalysis is dominant, other transition metals can also facilitate aryl-aryl bond formation. Iron-catalyzed multicomponent radical cross-coupling reactions have been developed for the fluoroalkylarylation of enamides, demonstrating the utility of iron in forming C-C bonds. nih.gov Nickel catalysts are also gaining prominence, particularly for their ability to activate less reactive electrophiles like aryl chlorides. libretexts.org Copper-catalyzed couplings are also relevant in certain contexts. youtube.com However, for the specific transformation to form this compound, palladium-based methods remain the most established and widely reported.

Precursor Synthesis and Functional Group Transformations

The successful synthesis of this compound is contingent on the availability of the requisite starting materials. The key precursors are typically a pyridine-3-boronic acid derivative and a 1,4-dihalo-2-fluorobenzene derivative.

The synthesis of pyridylboronic acids, such as 3-pyridylboronic acid, can be achieved through various methods, including the borylation of magnesium or lithium intermediates derived from the corresponding halopyridines. sumitomo-chem.co.jp More direct methods, such as iridium-catalyzed C-H borylation of pyridines, have also been developed. sumitomo-chem.co.jp

For the other coupling partner, commercially available compounds like 1-bromo-4-chloro-2-fluorobenzene are often used. Functional group transformations may be necessary to introduce the required halogen pattern. For example, a fluorination reaction can be employed to introduce a fluorine atom onto a pyridine (B92270) ring. chemicalbook.com Similarly, bromination of a pyridine derivative can be achieved using reagents like N-bromosuccinimide (NBS).

Synthesis of Substituted Pyridine Precursors

The pyridine core of the target molecule must be appropriately functionalized to participate in cross-coupling reactions. This typically involves preparing a pyridine ring bearing either a halogen (like bromine or iodine) or a boronic acid (or boronic ester) group at the 3-position.

Classic methods for pyridine synthesis often rely on the cyclocondensation of 1,5-dicarbonyl compounds with ammonia. youtube.com However, for creating highly substituted pyridines, more modular and modern methods are often preferred. One such approach involves a cascade reaction that starts with the copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. This is followed by an electrocyclization and subsequent air oxidation to yield the desired substituted pyridine. nih.gov This method is valued for its mild conditions and broad functional group tolerance. nih.gov

For the specific synthesis of this compound via a Suzuki coupling, the most common pyridine precursors are 3-bromopyridine (B30812) or pyridine-3-boronic acid. The choice of precursor depends on the functional group present on the phenyl coupling partner.

Table 1: Common Pyridine Precursors for Cross-Coupling Reactions

| Precursor | Coupling Partner | Key Reaction | Advantages |

|---|---|---|---|

| 3-Bromopyridine | Arylboronic Acid | Suzuki-Miyaura | Commercially available, stable. |

| 3-Iodopyridine | Arylboronic Acid | Suzuki-Miyaura | More reactive than bromopyridine, can allow for milder reaction conditions. |

| Pyridine-3-boronic acid | Aryl Halide | Suzuki-Miyaura | Allows coupling with various aryl halides, including the required 4-bromo-2-fluoro-iodobenzene. |

| Pyridine-3-boronic acid pinacol (B44631) ester | Aryl Halide | Suzuki-Miyaura | More stable and easier to handle/purify than the corresponding boronic acid. |

Synthesis of Halogenated Phenyl Precursors

The 4-bromo-2-fluorophenyl fragment is the other essential component. This precursor is typically an aryl halide or an arylboronic acid. For instance, (4-bromo-2-fluorophenyl)boronic acid is a suitable coupling partner for 3-bromopyridine. The synthesis of such precursors starts from simpler aromatic compounds and involves regioselective halogenation steps.

The introduction of bromine and fluorine onto the phenyl ring requires careful planning due to their different directing effects. For example, starting with 1,3-difluorobenzene, bromination can be directed to the 4-position. Alternatively, starting from a bromoaniline derivative allows for the introduction of the fluoro group via a Sandmeyer-type reaction (Balz-Schiemann reaction).

A documented synthesis for a related structure, 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, utilizes 4-bromo-2-fluoroaniline (B1266173) as a key starting material. researchgate.net This highlights the importance of having access to appropriately substituted anilines, which can be prepared through various aromatic substitution reactions.

Nucleophilic Fluorination and Bromination Strategies for Aryl Halides

The introduction of fluorine into an aromatic ring can be challenging. While electrophilic fluorination is possible, nucleophilic aromatic substitution (SNAr) and metal-catalyzed nucleophilic fluorination are powerful strategies, especially for electron-deficient or heteroaromatic rings. nih.govresearchgate.net

Palladium-catalyzed nucleophilic fluorination of aryl bromides has been developed as an effective method that works for a broad range of substrates, including nitrogen-containing heteroaryl bromides. acs.orgacs.org These reactions often employ specialized bulky biarylphosphine ligands to facilitate the difficult C-F reductive elimination step from the palladium center. acs.org Copper-catalyzed fluorinations have also emerged as a valuable alternative, sometimes requiring a directing group to facilitate the reaction. acs.org These methods are ideal for late-stage fluorination, where a fluorine atom is introduced into a complex molecule.

While bromination is typically achieved through electrophilic substitution, nucleophilic bromination can also be performed, though it is less common. For the target compound, the bromine is more likely introduced via electrophilic bromination on an activated or selectively protected precursor.

Table 2: Catalytic Systems for Nucleophilic Fluorination of Aryl Halides

| Catalyst System | Fluoride Source | Substrate | Key Features | Reference |

|---|---|---|---|---|

| Pd-based catalyst with biarylphosphine ligand (e.g., AdBrettPhos) | Metal Fluoride (e.g., CsF) | Aryl Bromides/Iodides | Broad scope, effective for N-heteroaryl bromides. | acs.org |

| Cu-based catalyst | AgF | Aryl Bromides (with directing group) | Utilizes a directing group to stabilize intermediates. | acs.org |

| 18-crown-6 ether and Tetramethylammonium Chloride | Tetramethylammonium Fluoride (TMAF) | Heteroaryl Chlorides/Aryl Triflates | Cooperative catalysis enables mild conditions and operational ease. | nih.gov |

| Phase-transfer catalyst (e.g., phosphonium (B103445) salt) | Potassium Fluoride (KF) | Activated Aryl Chlorides (e.g., nitro-substituted) | Enhances solubility and concentration of dissolved fluoride. | youtube.com |

One-Pot and Multicomponent Synthesis Approaches

To improve efficiency and sustainability, one-pot and multicomponent reactions (MCRs) are increasingly employed in the synthesis of complex molecules like halogenated pyridine derivatives. nih.gov These strategies combine several reaction steps into a single operation, avoiding the need for isolation and purification of intermediates, thus saving time, reagents, and solvents. nih.gov

For biaryl synthesis, multicomponent reactions can be designed to construct one of the aromatic rings and perform the cross-coupling in a single pot. For example, a metal-free approach to biaryls has been developed that involves the in situ generation of an aryl diene followed by a Diels-Alder reaction and subsequent aromatization. consensus.appresearchgate.net Another strategy involves a three-component Heck coupling of arynes, where an aryl iodide is introduced as an electrophile to generate functionalized biaryls. nih.gov

The Hantzsch pyridine synthesis, a classic MCR, can be adapted under green conditions (e.g., solvent-free, using ceric ammonium (B1175870) nitrate (B79036) as a catalyst) to produce dihydropyridine (B1217469) derivatives, which can then be oxidized to the corresponding pyridines. royalsocietypublishing.org Such MCRs offer a powerful route to rapidly assemble diverse libraries of pyridine-containing compounds. nih.govnih.gov

Green Chemistry Principles in the Synthesis of Halogenated Pyridine Derivatives

The principles of green chemistry are increasingly guiding the development of synthetic routes for pharmaceuticals and fine chemicals. nih.gov This is particularly relevant for the synthesis of halogenated biaryls, which often relies on palladium catalysis and hazardous organic solvents.

Significant efforts have been made to "green" the Suzuki-Miyaura reaction. Key developments include:

Aqueous Media: Using water as the solvent eliminates the need for hazardous organic solvents. cdnsciencepub.comrsc.org Environmentally benign bases like potassium carbonate are often used in these systems.

Recyclable Catalysts: The development of recyclable catalysts, such as fluorous-tagged palladium precatalysts, reduces metal waste and cost. acs.org

Energy Efficiency: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often higher yields. nih.govresearchgate.net

Alternative Solvents and Conditions: The use of "green" solvents like ethanol, or solvent-free conditions (mechanochemistry), further enhances the environmental profile of the synthesis. royalsocietypublishing.orgresearchgate.netresearchgate.net For instance, the water extract of banana (WEB) has been reported as a novel, ligand-free medium for Suzuki couplings at room temperature. rsc.org

Metal-Free Approaches: Research into metal-free catalytic systems, such as using oxidized active carbon for oxidative dehydrogenation to form biaryls, represents a significant advance in sustainable chemistry. pnas.org

Table 3: Comparison of Conventional vs. Green Synthesis Approaches for Biaryls

| Parameter | Conventional Method (e.g., Suzuki Coupling) | Green Alternative |

|---|---|---|

| Solvent | Toluene, Dioxane, DMF (often hazardous) | Water, Ethanol, "Water Extract of Banana" (WEB), or solvent-free. rsc.org |

| Catalyst | Homogeneous Palladium catalyst (often not recovered). | Recyclable fluorous precatalysts, metal-free carbon catalysts, or ligand-free systems. acs.orgrsc.orgpnas.org |

| Energy Input | Prolonged heating (hours). | Microwave irradiation (minutes) or room temperature reactions. nih.govrsc.org |

| Base | Strong, corrosive bases (e.g., NaH, KOtBu). | Mild, benign bases (e.g., K2CO3, Na2CO3). rsc.org |

| Overall Process | Multi-step with intermediate isolation. | One-pot, multicomponent reactions to improve atom and step economy. nih.govroyalsocietypublishing.org |

By integrating these green principles, the synthesis of this compound and its analogs can be achieved in a more sustainable, efficient, and cost-effective manner.

Advanced Spectroscopic and Analytical Characterization of 3 4 Bromo 2 Fluorophenyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound like 3-(4-Bromo-2-fluorophenyl)pyridine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques would be employed for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. In a hypothetical ¹H NMR spectrum of this compound, one would expect to see distinct signals for the protons on both the pyridine (B92270) and the phenyl rings. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the nitrogen, fluorine, and bromine atoms. The pyridine protons would likely appear in the downfield region (typically δ 7.0-9.0 ppm), while the phenyl protons would also be in the aromatic region (typically δ 7.0-8.0 ppm). The integration of the peaks would correspond to the number of protons in each environment. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns (e.g., doublets, triplets, doublets of doublets), which would be crucial for determining the substitution pattern on both rings. For instance, the coupling constants (J values) would help to distinguish between ortho, meta, and para relationships between protons.

Hypothetical ¹H NMR Data Table

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal. For this compound, one would expect to see 11 distinct signals in the broadband-decoupled ¹³C NMR spectrum, corresponding to the 11 carbon atoms in the molecule. The chemical shifts of the carbon atoms would be influenced by the attached atoms and their position within the aromatic rings. The carbon attached to the fluorine atom would show a characteristic large coupling constant (¹JCF), and its chemical shift would be significantly affected. Similarly, the carbon bonded to bromine would have a chemical shift in a predictable range. The carbons of the pyridine ring would appear at distinct chemical shifts from those of the phenyl ring.

Hypothetical ¹³C NMR Data Table

| Chemical Shift (ppm) | Assignment |

|---|

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoroarene Characterization

¹⁹F NMR is a highly sensitive technique specifically for fluorine-containing compounds. wikipedia.orghuji.ac.il It provides information on the chemical environment of the fluorine atom. For this compound, a single signal would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring and would be influenced by the presence of the bromine atom and the pyridine ring. alfa-chemistry.comcolorado.edu The coupling of the fluorine atom to adjacent protons would result in a multiplet, providing further structural confirmation.

Hypothetical ¹⁹F NMR Data Table

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, helping to establish the proton-proton connectivity within the pyridine and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and the carbon atoms they are directly attached to. This would be essential for assigning the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary (non-protonated) carbons and for establishing the connectivity between the pyridine and phenyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons. This could be used to confirm the through-space relationships between protons on the two rings, further solidifying the structural assignment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very precise measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₁₁H₆BrFN), HRMS would be used to confirm the molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) in the mass spectrum. Analysis of the fragmentation pattern in the mass spectrum could provide further structural information by identifying characteristic losses of fragments from the molecular ion.

Hypothetical HRMS Data Table

| Ion | Calculated m/z | Measured m/z |

|---|

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally useful for determining the molecular weight of polar molecules. In ESI-MS analysis of this compound, the molecule is expected to be protonated to form the pseudomolecular ion [M+H]⁺.

Detailed Research Findings: The chemical formula for this compound is C₁₁H₇BrFN. The theoretical monoisotopic mass is 250.9791 g/mol . A high-resolution mass spectrum would show a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity corresponding to the ⁷⁹Br and ⁸¹Br isotopes. For a related compound, 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, the [M+H]⁺ ions were observed at m/z 312.1 and 314.1, confirming the presence of a single bromine atom. researchgate.net Similarly, for 3-bromo-4-fluoropyridin-2-amine, the [M+H]⁺ ion is observed with a distinct doublet for the bromine isotopes. Therefore, the ESI-MS spectrum of the title compound is predicted to show a pair of peaks for the [M+H]⁺ ion.

| Ion Species | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

| [M+H]⁺ | 251.9869 | 253.9849 |

| [M+Na]⁺ | 273.9689 | 275.9668 |

This is an interactive data table. You can sort and filter the data.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is pivotal for identifying the functional groups and probing the skeletal framework of a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds. bruker.com The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups and vibrational modes.

Detailed Research Findings: The FT-IR spectrum of this compound is expected to exhibit characteristic bands for the aromatic C-H, C=C, C=N, C-F, and C-Br bonds. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the pyridine and phenyl rings are expected in the 1400-1600 cm⁻¹ region. The C-F stretching vibration gives rise to a strong absorption band, typically in the 1200-1300 cm⁻¹ range, as seen in related fluorinated pyridines. The C-Br stretching vibration is expected at a lower frequency, generally in the 500-650 cm⁻¹ region.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050-3150 | Medium-Weak |

| Aromatic C=C/C=N Stretch | 1400-1600 | Medium-Strong |

| C-H in-plane bending | 1000-1300 | Medium |

| C-F Stretch | 1200-1300 | Strong |

| C-H out-of-plane bending | 750-900 | Strong |

| C-Br Stretch | 500-650 | Medium |

This is an interactive data table. You can sort and filter the data.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. bruker.com It is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for analyzing the carbon skeleton of aromatic rings.

Detailed Research Findings: The Raman spectrum of this compound is expected to show strong signals for the aromatic ring breathing modes. The symmetric vibrations of the substituted benzene (B151609) ring and the pyridine ring will be prominent. The C-F and C-Br stretching vibrations are also Raman active. In studies of similar molecules like pyridine-borane complexes, significant shifts in the pyridine ring breathing modes are observed upon changes in the electronic environment. nih.gov The ring breathing mode for a disubstituted benzene is often observed in the 1010-1070 cm⁻¹ region. researchgate.net

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050-3150 | Medium |

| Aromatic Ring Breathing | 1000-1070 | Strong |

| C=C/C=N Symmetric Stretch | 1550-1610 | Strong |

| C-F Stretch | 1200-1300 | Medium |

| C-Br Stretch | 500-650 | Medium |

This is an interactive data table. You can sort and filter the data.

Electronic Spectroscopy for Conjugation and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). It is highly sensitive to the extent of conjugation in a molecule.

Detailed Research Findings: The UV-Vis spectrum of this compound, with its conjugated system of two aromatic rings, is expected to show absorption bands corresponding to π → π* and n → π* transitions. researchgate.net The π → π* transitions, which are typically of high intensity, arise from the promotion of electrons in the pi-bonding orbitals to anti-bonding pi orbitals. The n → π* transitions, which are generally weaker, involve the promotion of a non-bonding electron (from the nitrogen atom of the pyridine ring) to an anti-bonding pi orbital. The absorption maxima (λmax) are influenced by the solvent polarity. rsc.org For similar bi-aryl compounds, absorption bands are typically observed in the 250-350 nm range. researchgate.netresearchgate.net

| Electronic Transition | Expected Wavelength Range (λmax) | Molar Absorptivity (ε) |

| π → π | 250-300 nm | High |

| n → π | 300-350 nm | Low |

This is an interactive data table. You can sort and filter the data.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides data on bond lengths, bond angles, and intermolecular interactions.

Detailed Research Findings: While specific single-crystal X-ray diffraction data for this compound is not publicly available, analysis of related structures provides insight into the expected findings. For instance, the crystal structure of 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine reveals a monoclinic crystal system. urfu.ru The crystal structure of 3-Bromo-4-fluoropyridin-2-amine shows a triclinic system with notable hydrogen-bonding networks. For the title compound, X-ray analysis would determine the dihedral angle between the phenyl and pyridine rings, which is crucial for understanding the degree of steric hindrance and its impact on conjugation. The analysis would also reveal any significant intermolecular interactions, such as π-π stacking or halogen bonding, which govern the crystal packing.

| Crystallographic Parameter | Information Provided |

| Crystal System | The basic symmetry of the unit cell (e.g., monoclinic, triclinic). |

| Space Group | The set of symmetry operations for the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

Bond Lengths | The distances between bonded atoms. |

Bond Angles | The angles between adjacent chemical bonds. |

Torsion Angles | The dihedral angles that define the conformation of the molecule. |

Intermolecular Interactions | Details on non-covalent interactions like hydrogen bonds, halogen bonds, and π-π stacking. |

This is an interactive data table. You can sort and filter the data.

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatography is a fundamental analytical technique used to separate, identify, and purify the components of a mixture. For a substituted pyridine derivative such as this compound, these methods are vital for ensuring the quality and integrity of the compound for subsequent use. The choice of chromatographic method depends on the specific requirements of the analysis, such as the volatility and polarity of the compound, the required level of purity, and the scale of the separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and preparative separation of this compound due to its high resolution and sensitivity. Reversed-phase HPLC is particularly well-suited for this non-polar compound.

In a typical reversed-phase HPLC setup, a non-polar stationary phase, such as a C18 or C8 silica (B1680970) column, is used in conjunction with a polar mobile phase. For this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water is effective. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. Due to its hydrophobicity, this compound will have a strong affinity for the C18 stationary phase, leading to a longer retention time compared to more polar impurities.

The purity of a sample can be accurately determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed using standards of known concentration. The use of a diode array detector (DAD) or a UV-Vis detector, typically set at a wavelength where the compound exhibits maximum absorbance (e.g., around 254 nm), allows for sensitive detection.

| Parameter | Typical Condition |

| Stationary Phase | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water or Methanol:Water (isocratic or gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

This table represents typical starting conditions for the HPLC analysis of this compound and may require optimization.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile compounds like this compound. It is particularly useful for assessing purity and identifying volatile impurities. In GC, the sample is vaporized and injected into a heated column containing a stationary phase. An inert carrier gas, such as helium or nitrogen, carries the vaporized sample through the column.

The choice of column is critical for achieving good separation. A non-polar or mid-polarity capillary column, such as one coated with a phenyl-polysiloxane phase, is often suitable for halogenated aromatic compounds. The separation is based on the compound's boiling point and its interaction with the stationary phase. The temperature of the GC oven is typically programmed to increase during the analysis, which allows for the sequential elution of compounds with different boiling points.

A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds, providing high sensitivity. For enhanced selectivity and identification, a Mass Spectrometer (MS) can be coupled with the GC (GC-MS), which provides information about the molecular weight and fragmentation pattern of the eluting compounds, allowing for unambiguous identification of this compound and any impurities.

| Parameter | Typical Condition |

| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) with a non-polar or mid-polarity stationary phase |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp. 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temp. | 280 °C |

This table represents typical starting conditions for the GC analysis of this compound and may require optimization.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method that is extensively used to monitor the progress of chemical reactions, such as the synthesis of this compound. By spotting the reaction mixture on a TLC plate at different time intervals, the consumption of starting materials and the formation of the product can be visualized.

A TLC plate is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica gel. For a relatively non-polar compound like this compound, a non-polar mobile phase, or eluent, is used. A common starting eluent system is a mixture of ethyl acetate (B1210297) and hexane. The ratio of these solvents is adjusted to achieve a good separation, where the desired product has a retention factor (Rf) value ideally between 0.3 and 0.5. The Rf value is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.

After the plate is developed in a sealed chamber, the separated spots are visualized. Since this compound contains an aromatic system, it can be easily visualized under a UV lamp (at 254 nm) as a dark spot. By comparing the spot of the reaction mixture with spots of the pure starting materials, the progress of the reaction can be effectively tracked. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.

| Parameter | Typical Condition |

| Stationary Phase | Silica gel coated plates (e.g., Silica Gel 60 F254) |

| Mobile Phase | Ethyl Acetate/Hexane (e.g., 1:4 v/v) |

| Visualization | UV light (254 nm) |

| Chamber | Saturated with the mobile phase |

| Application | Monitoring reaction progress and purity screening |

This table represents a typical starting system for TLC analysis of this compound and may require optimization based on the specific reaction conditions and impurities.

Computational and Theoretical Investigations of 3 4 Bromo 2 Fluorophenyl Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), are commonly used to model the behavior of such compounds. nih.gov

The initial step in computational analysis is the optimization of the molecule's ground state geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. For 3-(4-Bromo-2-fluorophenyl)pyridine, the geometry would be characterized by the dihedral angle between the pyridine (B92270) and the fluorophenyl rings. This angle is a result of the balance between steric hindrance from the substituents and the electronic effects of conjugation. In similar substituted biphenyl (B1667301) systems, the rings are often twisted relative to each other. urfu.ru The bond lengths and angles would be influenced by the electronegativity of the fluorine and bromine atoms. For instance, the C-F and C-Br bonds, as well as the C-N bonds within the pyridine ring, would have characteristic lengths that can be precisely calculated.

A representative table of selected optimized bond lengths and angles, based on typical values for similar structures, is presented below.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | ~1.90 Å |

| C-F | ~1.35 Å | |

| C-N (Pyridine) | ~1.34 Å | |

| C-C (Inter-ring) | ~1.49 Å | |

| Bond Angle | C-C-C (Phenyl) | ~120° |

| C-N-C (Pyridine) | ~117° | |

| Dihedral Angle | Phenyl-Pyridine | 30-50° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. aimspress.comkbhgroup.in

For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, while the LUMO is likely centered on the electron-deficient pyridine ring. The energy gap can be calculated, and for similar molecules, it typically falls in the range of 4-5 eV. nih.govaimspress.com This information helps in predicting the types of reactions the molecule might undergo and its potential applications in areas like materials science. chalcogen.ro

Below is a table summarizing the predicted frontier orbital properties.

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Electron-donating capability |

| LUMO Energy | ~ -1.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap | ~ 5.0 eV | Chemical stability and reactivity |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Typically, red areas signify negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, prone to nucleophilic attack). nih.gov

In this compound, the most negative potential is expected to be localized around the nitrogen atom of the pyridine ring and the fluorine atom, due to their high electronegativity. nih.gov The hydrogen atoms would exhibit positive potential. This analysis is valuable for predicting intermolecular interactions, such as hydrogen bonding, and the molecule's reactivity patterns. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure by examining the interactions between filled donor orbitals and empty acceptor orbitals. This method allows for the quantification of hyperconjugative interactions and charge delocalization, which contribute to the molecule's stability. acadpubl.eu

For this compound, NBO analysis would likely reveal significant delocalization of electron density from the lone pairs of the nitrogen, fluorine, and bromine atoms into the antibonding orbitals of the aromatic rings. nih.govacadpubl.eu The strength of these interactions, measured in terms of stabilization energy (E(2)), provides insight into the specific electronic effects that govern the molecule's structure and reactivity. acadpubl.eu

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can also predict spectroscopic data, which can then be compared with experimental results for validation of the theoretical model.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts. These predicted shifts can be correlated with experimental data to confirm the molecular structure.

For this compound, the chemical shifts of the protons and carbons would be influenced by the electron-withdrawing effects of the fluorine, bromine, and the pyridine nitrogen. The protons on the pyridine ring would likely appear at a lower field (higher ppm) compared to those on the fluorophenyl ring. Similarly, the carbon atoms attached to or near the electronegative atoms would be deshielded.

A table of predicted versus hypothetical experimental ¹³C NMR chemical shifts is provided below for illustrative purposes.

| Carbon Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

| C (attached to Br) | ~115 | ~118 |

| C (attached to F) | ~160 (with C-F coupling) | ~162 |

| C (in Pyridine, near N) | ~150 | ~152 |

| C (in Pyridine, far from N) | ~125 | ~127 |

| C (inter-ring) | ~138 | ~140 |

Predicted Vibrational Frequencies (IR, Raman)

Density Functional Theory (DFT) calculations are a cornerstone of computational chemistry for predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the second derivatives of the energy with respect to the atomic positions, one can determine the frequencies and intensities of the vibrational modes. For this compound, a theoretical vibrational analysis can predict the characteristic stretching, bending, and torsional frequencies.

These predictions are typically performed using a functional, such as B3LYP, paired with a suitable basis set like 6-311++G(d,p). mdpi.com The resulting data provides a theoretical spectrum that can be used to interpret experimental IR and Raman data. The table below presents a selection of predicted vibrational frequencies for key functional groups within the this compound molecule, based on established ranges for similar compounds.

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

|---|---|---|

| C-H Stretching (Aromatic) | 3100-3000 | Stretching vibrations of the C-H bonds on both the pyridine and phenyl rings. |

| C=C/C=N Stretching (Ring) | 1600-1400 | In-plane stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the aromatic rings. mdpi.com |

| C-F Stretching | 1250-1100 | Characteristic stretching vibration of the carbon-fluorine bond. |

| C-Br Stretching | 650-500 | Stretching vibration of the carbon-bromine bond. |

Note: These are predicted ranges based on computational studies of similar functionalized aromatic compounds. The exact frequencies would be determined by a specific DFT calculation.

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules by predicting the energies and oscillator strengths of electronic transitions. nih.govnih.gov This analysis provides insight into the molecule's behavior upon interaction with ultraviolet and visible light. For this compound, the electronic transitions are expected to be dominated by π → π* transitions within the aromatic systems.

The TD-DFT calculations can predict the maximum absorption wavelengths (λmax), the corresponding excitation energies, and the oscillator strengths (f), which relate to the intensity of the absorption. researchgate.net The substituents on the phenyl ring (bromo and fluoro) and the nitrogen in the pyridine ring will influence the energies of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the absorption spectrum.

Table 2: Predicted Electronic Absorption Data for this compound

| Transition | Predicted λmax (nm) Range | Oscillator Strength (f) | Description |

|---|---|---|---|

| S₀ → S₁ | 280-260 | > 0.1 | Strong π → π* transition primarily involving the pyridine and phenyl rings. |

Note: These values are theoretical predictions based on TD-DFT studies of similar biaryl systems. The solvent environment can also influence the absorption maxima.

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of biaryl compounds is primarily defined by the torsional or dihedral angle between the two aromatic rings. This conformation is governed by a delicate balance of steric and electronic effects. nih.gov For this compound, the key conformational feature is the rotation around the C-C single bond connecting the pyridine and phenyl rings.

Computational conformational analysis, often performed using DFT, can predict the potential energy surface as a function of this dihedral angle. For many biaryl systems, a non-planar (twisted) conformation is the most stable due to steric hindrance between the ortho-hydrogens on adjacent rings. nih.gov In the case of this compound, the fluorine atom at the ortho position of the phenyl ring introduces significant steric repulsion with the C-H and C-C bonds of the pyridine ring at the point of connection. This steric clash likely forces the molecule into a non-planar ground state conformation. The presence of the ortho-fluorine and the nitrogen in the pyridine ring can also lead to repulsive electrostatic interactions between the fluorine lone pairs and the pi-electron cloud of the pyridine ring, further influencing the preferred conformation. nih.gov

Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule, showing how the dihedral angle fluctuates over time at a given temperature. These simulations would reveal the accessibility of different rotational conformers and the energy barriers between them.

Reaction Mechanism Studies and Transition State Analysis Relevant to Synthesis

A common and efficient method for the synthesis of biaryl compounds like this compound is the Suzuki-Miyaura cross-coupling reaction. nih.govmdpi.com This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organohalide. wikipedia.org For the synthesis of the target molecule, this would likely involve the reaction of a pyridineboronic acid derivative with a bromo-fluorophenyl halide, or vice versa.

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three main steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organohalide (e.g., 1-bromo-4-bromo-2-fluorobenzene or a bromopyridine derivative) to form a Pd(II) complex. This step involves the breaking of the carbon-halogen bond. libretexts.org

Transmetalation: The organic group from the organoboron species (e.g., a pyridineboronic acid) is transferred to the Pd(II) complex, replacing the halide. This step requires the presence of a base to activate the organoboron compound. wikipedia.orgorganic-chemistry.org

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated to form the final biaryl product, this compound. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

Computational studies can be employed to model the energy profile of this entire catalytic cycle. This includes locating the transition state structures for each elementary step. Transition state analysis provides crucial information about the activation energies, which in turn determine the kinetics of the reaction. For the Suzuki-Miyaura coupling, theoretical studies can help in understanding the role of the ligands on the palladium catalyst, the effect of the base, and the factors controlling the regioselectivity of the reaction. researchgate.net

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-bromo-4-bromo-2-fluorobenzene |

| Pyridineboronic acid |

Research on the Biological Activities and Pharmaceutical Relevance of 3 4 Bromo 2 Fluorophenyl Pyridine and Analogs

Exploration as a Privileged Scaffold in Medicinal Chemistry

Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. bldpharm.com The pyridine (B92270) ring system is one of the most prominent heterocyclic structures in FDA-approved drugs, recognized for its ability to participate in various biological interactions. rsc.orgnih.govnih.gov

The introduction of halogen atoms, such as fluorine and bromine, into a lead compound is a fundamental strategy in medicinal chemistry to modulate its physicochemical properties. Halogenation is known to increase lipophilicity, which can improve membrane permeability and bioavailability. However, the effect can be complex, with some studies showing that halogenation can unexpectedly increase water solubility, potentially due to increased polarity and polarizability.

Fluorine, in particular, is widely used to enhance metabolic stability. For instance, the presence of fluorine on aromatic rings can make them less susceptible to oxidative metabolism by cytochrome P450 enzymes. mdpi.com This can lead to a longer half-life in the body, as seen in drugs like vonoprazan, which contains a fluorophenyl unit. nih.gov Bromine can also influence metabolic pathways and provides a reactive site for further chemical modifications. The strategic placement of these halogens in the 3-(4-Bromo-2-fluorophenyl)pyridine structure is thus a key aspect of its design, aiming to create a more drug-like molecule with optimized pharmacokinetic properties. The trifluoromethyl group, a common feature in related analogs, is noted to enhance lipophilicity and metabolic stability.

The biaryl motif, consisting of two connected aromatic rings, is a prevalent feature in a wide array of therapeutic agents, including anticancer, anti-inflammatory, and antihypertensive drugs. nih.gov When one of these rings is a pyridine, it forms a biaryl pyridine scaffold, which is considered a privileged structure in drug discovery. nih.govmdpi.com This scaffold is present in over 7,000 drug molecules of medicinal importance. rsc.org

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can be crucial for binding to a biological target. nih.gov The "phenyl-pyridyl switch," or the replacement of a phenyl ring with a pyridine ring, can have a profound impact on a drug's binding affinity, potency, and pharmacokinetic profile. nih.gov The development of biaryl pyridine analogues has led to the discovery of potent inhibitors for various kinases, such as the p90 ribosomal S6 kinase (RSK), highlighting the scaffold's versatility in targeting diverse pharmacological pathways. nih.gov

Investigations into Specific Biological Targets and Mechanisms of Action

The therapeutic potential of a compound is ultimately defined by its interaction with specific biological targets. For halogenated phenylpyridines, research has explored their effects on various enzymes and receptors.

Enzyme inhibition is a common mechanism of action for many drugs. While specific inhibitory data for this compound against dipeptidyl peptidase-4 (DPP-4) and CD73 is not prominent in the reviewed literature, the pyridine scaffold is central to inhibitors of other key enzymes.

Aromatase (CYP19A1): Aromatase is a critical enzyme in estrogen biosynthesis and a major target for treating hormone-dependent breast cancer. nih.govpharmgkb.org Non-steroidal aromatase inhibitors often feature a nitrogen-containing heterocycle that coordinates with the heme iron atom in the enzyme's active site. nih.gov Several studies have investigated pyridine-based compounds as potent aromatase inhibitors. rsc.orgnih.gov One study identified a complex pyridine derivative containing a 4-bromophenyl group as a highly effective dual-binding aromatase inhibitor, demonstrating potent activity comparable to the clinical drug letrozole. nih.govcore.ac.uk This highlights the potential of the bromophenyl-pyridine motif in designing novel aromatase inhibitors.

Other Kinases: Analogs with related biaryl pyridine or fused pyridine scaffolds have shown inhibitory activity against a range of other kinases, including Tropomyosin receptor kinases (TRKs), Never in mitosis (NIMA) related kinase 2 (Nek2), and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, indicating the broad potential of this structural class. nih.govdrugbank.comsigmaaldrich.com

Below is a table summarizing the enzyme inhibitory activity of selected pyridine-containing analogs.

| Compound/Analog Class | Target Enzyme | Activity (IC₅₀) | Source |

| (4-bromophenyl)(6-(but-2-yn-1-yloxy)benzofuran-2-yl)(pyridin-3-yl)methanol | Aromatase (CYP19A1) | 0.83 nM | nih.gov |

| Pyrazolo[3,4-b]pyridine derivatives (e.g., Compound C03) | TRKA | 56 nM | sigmaaldrich.com |

| Imidazo[1,2-a] pyridine derivatives (e.g., Compound 28e) | Nek2 | 38 nM | drugbank.com |

| 6-(methylamino)pyrido[3,4-d]pyrimidine | EGFR Tyrosine Kinase | 0.008 nM | nih.gov |

| Biaryl pyridine analogues (e.g., Compound 7d) | RSK | Comparable to lead | nih.gov |

This table is for illustrative purposes and shows the activity of analogs, not the subject compound itself.

The interaction of small molecules with cellular receptors is another major avenue for therapeutic intervention. While specific receptor binding studies for this compound are not detailed in the available literature, research on analogous structures demonstrates the scaffold's ability to bind to various important receptors.

For example, derivatives of 3-pyridyl ether have been developed as high-affinity antagonists for the α4β2 subtype of nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in neurological disorders. nih.gov Other pyridine-containing analogs have been investigated as potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a target for pain management. nih.gov Furthermore, diaryl-pyridine derivatives have been identified as inhibitors of the ALK2 receptor, a target for the rare genetic disorder fibrodysplasia ossificans progressiva. nih.gov These examples underscore the versatility of the phenyl-pyridine core in generating ligands for a diverse range of receptor targets.

Structure-Activity Relationship (SAR) Studies of Halogenated Phenylpyridines

Structure-activity relationship (SAR) studies are essential for optimizing a lead compound by systematically modifying its structure to enhance activity and selectivity. nih.gov For halogenated phenylpyridines, SAR studies explore how changes in the type and position of substituents on both the phenyl and pyridine rings affect biological activity.

Key SAR findings from studies on related compounds include:

Halogen Substitution: The presence and position of halogens can be critical. In one study on quinazoline-based kinase inhibitors, derivatives with halogen substitutions (like bromine) on the terminal phenyl ring showed higher inhibitory activity than unsubstituted versions. nih.gov Conversely, some studies on pyridine derivatives found that the presence of halogen atoms could lead to lower antiproliferative activity. nih.gov

Linker and Ring Position: In a series of pyridine-bridged combretastatin (B1194345) analogues, the activity varied widely depending on the phenyl ring substitutions and the nature of the linker connecting the rings. In pyrido[d]pyrimidine inhibitors of EGFR, the isomeric arrangement of the fused pyridine ring dramatically influenced potency, with the pyrido[3,4-d] and pyrido[4,3-d] series being the most potent. nih.gov

Other Substituents: The addition of other functional groups also significantly impacts activity. For instance, in a series of ALK2 inhibitors, modifying a 2-amino group on the pyridine ring to a 2-methyl group resulted in potent and selective inhibition. nih.gov

These studies collectively demonstrate that the biological activity of halogenated phenylpyridines is highly sensitive to fine structural modifications, offering a rich field for medicinal chemists to explore for the development of new therapeutic agents. mdpi.com

Antimicrobial and Antitumor Activity Assessments of Related Scaffolds

The phenylpyridine core is a versatile scaffold that has been incorporated into a wide range of compounds with potent antimicrobial and antitumor properties. The electronic interplay between the electron-deficient pyridine ring and the substituted phenyl ring can lead to favorable interactions with various biological targets in pathogens and cancer cells.

The emergence of multidrug-resistant bacteria necessitates the development of novel antibacterial agents. Pyridine derivatives have shown considerable promise in this area. For example, a series of 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl) azetidin-2-one (B1220530) derivatives were synthesized and screened for their antibacterial activity. scirp.org Among them, the compounds with 4-fluoro and 4-chloro phenyl substituents were found to be the most active. scirp.org This suggests that the 4-bromo-2-fluorophenyl moiety in the title compound could confer significant antibacterial properties.

In the fight against tuberculosis, pyridine-based compounds have also demonstrated significant potential. A series of quinazolinone-based pyridine derivatives were synthesized and tested for their antimycobacterial activities against various drug-sensitive and drug-resistant Mycobacterium tuberculosis (Mtb) strains. nih.gov Compounds with trifluoromethyl and nitro moieties showed promising anti-TB action with minimum inhibitory concentration (MIC) values ranging from 0.31 to 19.13 μM. nih.gov Similarly, 2,4-disubstituted pyridine derivatives have been reported to be effective against intracellular and biofilm-forming tubercle bacilli. frontiersin.org

The table below presents the antibacterial and antitubercular activities of some representative pyridine-containing scaffolds.

| Compound Scaffold | Target Organism | Activity |

| 3-Chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl) azetidin-2-one | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | The 4-fluoro and 4-chloro phenyl derivatives showed the most activity. scirp.org |

| Quinazolinone-based pyridine derivatives | Mycobacterium tuberculosis (drug-sensitive and -resistant) | MIC values ranging from 0.31 to 19.13 μM. nih.gov |

| 2,4-Disubstituted pyridine derivatives | Mycobacterium tuberculosis (intracellular and biofilm) | Significant bactericidal activity. frontiersin.org |

The development of effective and selective anticancer agents is a major goal of pharmaceutical research. Phenylpyridine and related scaffolds have been extensively investigated for their cytotoxic effects against various cancer cell lines.

In one study, a series of 4-(halogenoanilino)-6-bromoquinazolines and their 6-(4-fluorophenyl) substituted derivatives were evaluated for their potential as inhibitors of epidermal growth factor receptor tyrosine kinase (EGFR-TK), a key target in cancer therapy. nih.gov Replacement of the 6-bromine atom with a 4-fluorophenyl group generally resulted in significant cytotoxicity and selectivity against the HeLa cell line. nih.gov Specifically, the 4-bromoanilino substituted derivative exhibited moderate cytotoxicity with a lethal concentration (LC50) of 3.18 μM against HeLa cells. nih.gov

Furthermore, novel (dihydro)imidazo scirp.orgnih.gov and nih.govnih.govnaphthyridi(no)nes, which contain a phenyl-substituted pyridine moiety, were screened against four tumor cell lines, with some compounds showing significant in vitro cytotoxicity. nih.gov Research on 1,5-diaryl pyrazole (B372694) derivatives also revealed that compounds with halogen substitutions on the phenyl ring possessed anticancer activity against A549 (human lung adenocarcinoma) and HepG2 (human liver) cell lines. nih.gov

The table below summarizes the cytotoxic effects of related scaffolds on different cancer cell lines.

| Compound Scaffold | Cancer Cell Line(s) | Activity |

| 4-(Halogenoanilino)-6-(4-fluorophenyl)quinazolines | HeLa | The 4-bromoanilino derivative had an LC50 of 3.18 μM. nih.gov |

| (Dihydro)imidazo scirp.orgnih.gov and nih.govnih.govnaphthyridi(no)nes | Four tumor cell lines | Significant in vitro cytotoxicity observed for some compounds. nih.gov |

| 1,5-Diaryl pyrazoles | A549 (lung), HepG2 (liver) | Halogen-substituted compounds showed activity against these cell lines. nih.gov |

Applications in Catalysis and Materials Science

Role as Ligands in Transition Metal Catalysis

The pyridine (B92270) nitrogen atom in 3-(4-Bromo-2-fluorophenyl)pyridine possesses a lone pair of electrons, making it an effective ligand for coordinating with transition metals. This coordination is fundamental to its application in catalysis, where it can influence the activity, selectivity, and stability of the catalytic system.

While specific studies detailing the use of this compound as a ligand in cross-coupling reactions are not extensively documented, its structural motifs suggest significant potential. The pyridine moiety is a common feature in ligands designed for palladium-catalyzed reactions such as Suzuki-Miyaura and Heck couplings. rsc.orgresearchgate.netnih.govnih.gov The presence of both a bromine and a fluorine atom on the phenyl ring can modulate the electronic properties of the ligand, which in turn affects the catalytic cycle. For instance, the electron-withdrawing nature of the fluorine atom can influence the electron density at the metal center, potentially enhancing the oxidative addition or reductive elimination steps of the catalytic cycle. rsc.org

The bromine atom on the phenyl group also presents a reactive site for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex molecular architectures. This dual functionality, acting as both a ligand and a reactive handle, makes it a valuable synthon.

A general representation of a palladium-catalyzed cross-coupling reaction where a pyridine-based ligand might be employed is shown below:

Table 1: Potential Cross-Coupling Reactions Involving Phenylpyridine Scaffolds

| Reaction Type | Catalyst | Reactants | Product Type | Potential Role of this compound |

| Suzuki-Miyaura Coupling | Palladium complexes | Aryl/vinyl halide, Aryl/vinyl boronic acid | Biaryl, Styrene | As a ligand to stabilize the palladium catalyst and influence its reactivity. The bromo-substituent could also act as the halide reactant. nih.gov |

| Heck Reaction | Palladium complexes | Aryl/vinyl halide, Alkene | Substituted alkene | As a ligand to control the regioselectivity and efficiency of the C-C bond formation. researchgate.netmdpi.com |

| Buchwald-Hartwig Amination | Palladium complexes | Aryl halide, Amine | Arylamine | The pyridine nitrogen could coordinate to the palladium center, facilitating the C-N bond formation. nih.gov |

Pyridine-based ligands are integral to a wide array of other catalytic transformations beyond cross-coupling reactions. These include, but are not limited to, C-H activation/functionalization and various addition reactions. rsc.orgresearchgate.netresearchgate.net The 2-phenylpyridine (B120327) scaffold, a close relative of the title compound, is a well-known directing group in C-H activation reactions, facilitating the regioselective functionalization of the phenyl ring. rsc.orgresearchgate.net The nitrogen atom of the pyridine ring coordinates to the metal catalyst, bringing it in close proximity to the C-H bonds of the phenyl ring and enabling their activation. While the substitution pattern of this compound differs, the underlying principle of pyridine-directed C-H activation could still be applicable.

Furthermore, the electronic properties conferred by the bromo and fluoro substituents could be harnessed to fine-tune the catalytic activity in other transformations. For example, in oxidation or reduction catalysis, the electron-withdrawing or -donating nature of the ligand can significantly impact the redox potential of the metal center.

Potential in Functional Materials

The rigid, planar structure and the presence of electronically active substituents in this compound make it an attractive candidate for incorporation into functional organic materials.

Pyridine-containing compounds are widely explored in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). taylorfrancis.comresearchgate.netresearchgate.netrsc.org The electron-deficient nature of the pyridine ring can impart electron-transporting properties to a material. The introduction of a fluorophenyl group can further enhance these properties and improve the material's stability. researchgate.net

While direct applications of this compound in this area are yet to be reported, its derivatives could be synthesized to create materials with tailored optoelectronic properties. For instance, the bromine atom can serve as a handle for Suzuki or Stille coupling reactions to extend the π-conjugated system, a common strategy in the design of organic semiconductors. The resulting larger, conjugated molecules could exhibit desirable HOMO/LUMO energy levels for efficient charge injection and transport in electronic devices.

Table 2: Potential Optoelectronic Applications of Materials Derived from Phenylpyridine Scaffolds

| Application Area | Material Property | Role of Phenylpyridine Moiety | Potential Influence of Bromo and Fluoro Substituents |

| Organic Light-Emitting Diodes (OLEDs) | Electron transport, Hole transport, Emission | Can be part of the electron transport layer (ETL), hole transport layer (HTL), or the emissive layer (EML). taylorfrancis.comresearchgate.netepa.gov | The fluorine atom can lower the LUMO level, beneficial for electron injection. The bromine allows for further functionalization to tune emission color. |

| Organic Photovoltaics (OPVs) | Donor or acceptor material | Can function as an electron-accepting unit in a donor-acceptor type polymer or small molecule. taylorfrancis.com | The electron-deficient nature of the fluorinated phenylpyridine core can enhance electron affinity. |

| Organic Field-Effect Transistors (OFETs) | Charge carrier mobility | The planarity and intermolecular interactions of the molecules influence charge transport. | The bromo and fluoro groups can induce specific packing motifs in the solid state, potentially leading to higher charge mobility. |

The presence of a nitrogen atom in the pyridine ring and halogen atoms (bromine and fluorine) on the phenyl ring makes this compound an interesting building block for supramolecular chemistry. These atoms can participate in non-covalent interactions such as hydrogen bonding, halogen bonding, and π-π stacking. rsc.orgresearchgate.netnih.govnih.gov

Halogen bonding, in particular, is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. nih.gov The bromine atom in this compound can act as a halogen bond donor, while the pyridine nitrogen can act as a halogen bond acceptor. These interactions can be exploited to construct well-defined supramolecular architectures, such as one-, two-, or three-dimensional networks. rsc.orgresearchgate.netresearchgate.net The fluorine atom can also participate in weaker halogen bonds and other non-covalent interactions, further influencing the packing and properties of the resulting assemblies. The ability to form predictable supramolecular structures is crucial for the development of crystalline materials with tailored properties, such as porosity for gas storage or specific optical and electronic characteristics. researchgate.net

Future Directions and Research Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

Future advancements in the synthesis of 3-(4-bromo-2-fluorophenyl)pyridine and its derivatives will likely concentrate on optimizing existing methods and exploring new, more efficient catalytic systems. While Suzuki-Miyaura coupling is a standard for creating the biaryl linkage, research is moving towards developing palladium catalysts that are more active under milder conditions and in greener solvents. acs.org Microwave-assisted synthesis also presents a promising avenue for reducing reaction times and boosting yields. researchgate.net

A critical challenge is achieving regioselectivity, especially when creating polysubstituted derivatives. researchgate.net The development of one-pot, regioselective double cross-coupling reactions could offer a more convergent and efficient synthesis of complex analogs. researchgate.net Researchers are also investigating alternative cross-coupling methods, such as Buchwald-Hartwig amination, to introduce diverse functionalities onto the pyridine (B92270) core. nih.gov The strategic selection of catalysts and reaction conditions is crucial, as the choice can significantly influence the preference for substitution at different positions on the heterocyclic ring. researchgate.net

Advanced Computational Modeling for Deeper Mechanistic Understanding and Property Prediction

Computational chemistry offers powerful tools to deepen our understanding of this compound. Density Functional Theory (DFT) is being used to study the electronic structure, molecular geometry, and other key properties of fluorinated biaryl compounds. acs.orgbohrium.com These calculations help to understand the interactions between different parts of the molecule and with their environment, such as solvents or biological targets. bohrium.com

Techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis provide insights into non-covalent interactions, which are crucial for molecular stability and recognition. bohrium.comacs.org For derivatives with therapeutic potential, molecular docking simulations can predict how they bind to protein targets, guiding the design of more potent and selective inhibitors. mdpi.com Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies will be vital in correlating the structural features of these molecules with their biological activities, creating predictive models to accelerate the discovery of new drug candidates. emerginginvestigators.org

Exploration of New Biological Targets and Therapeutic Areas

The this compound scaffold is a versatile starting point for discovering new therapeutic agents. While derivatives have been explored as kinase inhibitors, there is vast potential to screen them against other biological targets. nih.gov The pyrrolopyridine scaffold, a related structure, has shown a broad range of biological activities, including antiviral, antimicrobial, and anticancer effects, suggesting that derivatives of this compound could also be active in these areas. mdpi.comnih.govnih.gov

The bromine atom on the phenyl ring is a particularly useful feature, as it can be readily modified through cross-coupling reactions to create large libraries of new compounds for high-throughput screening. mdpi.com The fluorine atom also plays a key role, as fluorination is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity. emerginginvestigators.org Future research will likely involve synthesizing and testing a wide array of derivatives to identify new lead compounds for various diseases, including cancer, inflammatory conditions, and infectious diseases. mdpi.comresearchgate.net

Integration into Complex Molecular Architectures for Diverse Applications

Beyond its direct use in pharmaceuticals, this compound is a valuable building block for creating larger, more complex molecules with diverse functions. Its rigid biaryl structure can serve as a scaffold in supramolecular chemistry or in the design of ligands for metal catalysts. acs.org

In the field of materials science, aromatic fluorinated compounds are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. acs.org The electronic properties of the this compound core could be tuned by incorporating it into conjugated polymers or other advanced materials. acs.org The development of new synthetic methods will be crucial for integrating this building block into such complex systems, opening up new avenues for technological applications. researchgate.net

Q & A

Basic: What are the key synthetic routes for 3-(4-Bromo-2-fluorophenyl)pyridine?

Answer:

The synthesis typically involves cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to introduce the bromo and fluoro substituents. For example:

- Step 1: Halogenation of the pyridine ring using brominating agents (e.g., NBS or Br₂) under controlled temperature (0–25°C) in solvents like DCM .

- Step 2: Fluorination via nucleophilic aromatic substitution (SNAr) with KF or CsF in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) .

- Step 3: Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to achieve >95% purity .

Basic: What analytical methods are used to confirm the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions and integration ratios (e.g., distinguishing Br/F effects on chemical shifts) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry (HRMS): ESI or EI modes to confirm molecular weight (C₁₁H₇BrFN = 268.04 g/mol) .

Advanced: How can researchers optimize reaction yields when introducing bromo and fluoro groups on pyridine?

Answer:

- Solvent Selection: Use DMF or THF for fluorination to stabilize transition states and minimize side reactions .

- Catalyst Systems: Employ Pd-based catalysts (e.g., Pd(PPh₃)₄) with ligand additives (XPhos) to enhance cross-coupling efficiency .

- Temperature Control: Gradual heating (ramp to 120°C over 1 hr) avoids decomposition of halogenated intermediates .

Advanced: How do electronic effects of bromo and fluoro substituents influence reactivity in further functionalization?

Answer:

- Bromine: Acts as a strong electron-withdrawing group (EWG), directing electrophilic substitution to the meta position. It also facilitates Suzuki couplings due to its leaving group ability .

- Fluorine: Modulates ring electron density via inductive effects, increasing resistance to oxidation and altering pKa of adjacent protons .

- Synergistic Effects: The combined EWG nature enhances stability in acidic/basic conditions but may reduce nucleophilic attack rates .

Advanced: How to resolve contradictions in reported reactivity data for halogenated pyridines?